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Compound Name: Rufloxacin

Cat. No.: B1680270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of clinical trial data for rufloxacin, a

fluoroquinolone antibiotic. The performance of rufloxacin is evaluated against other commonly

used fluoroquinolones, ciprofloxacin and ofloxacin, with a focus on efficacy, safety, and

pharmacokinetic profiles. This document is intended to serve as a resource for researchers,

scientists, and professionals involved in drug development and clinical trial analysis.

Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from various clinical trials, offering a clear

comparison of rufloxacin's performance against ciprofloxacin and ofloxacin in treating urinary

tract infections (UTIs) and acute pyelonephritis.

Table 1: Efficacy of Rufloxacin vs. Ciprofloxacin in Acute
Uncomplicated Pyelonephritis
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Outcome
Rufloxacin (200 mg once
daily)

Ciprofloxacin (500 mg
twice daily)

Number of Patients 110 (total in study) Not specified per arm

Bacteriological Success Rate 55.6% 58.8%

Clinical Success Rate 74% 71%

Adverse Events Well tolerated Well tolerated

A randomized, double-blind multicenter study treated 110 outpatients for 10 days.[1]

Table 2: Efficacy of Rufloxacin vs. Ofloxacin in
Complicated Cystitis and Upper UTIs

Outcome
Rufloxacin (200 mg once
daily)

Ofloxacin (300 mg twice
daily)

Number of Patients 83 80

Bacterial Elimination Rate 90% 81%

Recurrence at 2-week follow-

up
0% 17%

Minor Adverse Reactions (No.

of patients)
12 13

A randomized study with a median treatment duration of eight days.[2]

Table 3: Efficacy of Rufloxacin vs. Ciprofloxacin in
Prophylaxis for Transurethral Surgery

Outcome
Rufloxacin (200 mg single
dose)

Ciprofloxacin (250 mg
twice daily)

Number of Assessed Patients 89 84

Incidence of Postoperative

Infection
5.7% 4.7%
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A prospective clinical trial comparing single-dose rufloxacin with perioperative ciprofloxacin.[3]

Pharmacokinetic Profile of Rufloxacin
The pharmacokinetic parameters of rufloxacin have been evaluated in healthy volunteers,

providing insights into its absorption, distribution, metabolism, and excretion.

Table 4: Pharmacokinetic Parameters of Rufloxacin in
Healthy Volunteers (Repeated Oral Doses)

Parameter
300 mg loading + 150 mg
daily

400 mg loading + 200 mg
daily

Number of Subjects 11 12

Absorption Half-life (t½a) 17 ± 6 min 11 ± 5 min

Maximal Serum Concentration

(Cmax) - 1st dose
2.77 ± 0.24 µg/mL 3.62 ± 0.35 µg/mL

Time to Cmax (Tmax) - 1st

dose
4.2 ± 0.4 h 4.0 ± 0.9 h

Steady-state Serum

Concentration (Css)
3.19 ± 0.31 µg/mL 4.06 ± 0.33 µg/mL

Time to Steady State 3.7 ± 0.7 days 4.5 ± 0.4 days

Elimination Half-life (t½β) 29.5 ± 2.4 h 36.0 ± 2.8 h

Apparent Volume of

Distribution (Vd/F)
111 ± 8 L 136 ± 16 L

Apparent Plasma Clearance

(CL/F)
46 ± 5 mL/min 44 ± 4 mL/min

Renal Clearance (CLr) 18 ± 3 mL/min 17 ± 2 mL/min

Data from a study in healthy male volunteers.[4]
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This section details the methodologies for key experiments cited in the clinical trials, providing a

framework for the assessment of antimicrobial efficacy and safety.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a

microorganism, is a critical measure of a drug's potency. Standardized methods by the Clinical

and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial

Susceptibility Testing (EUCAST) are followed.

1. Broth Microdilution Method

Preparation of Antimicrobial Solutions: A stock solution of the fluoroquinolone is prepared

and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of

concentrations.

Inoculum Preparation: Bacterial colonies are suspended in a sterile medium to match the

turbidity of a 0.5 McFarland standard, which is then further diluted to a final concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient

air.

Interpretation of Results: The MIC is recorded as the lowest concentration of the

antimicrobial agent that completely inhibits visible growth of the organism.

2. Agar Dilution Method

Preparation of Agar Plates: Serial dilutions of the antimicrobial agent are prepared and

added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed

to solidify.

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth

microdilution method.
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Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of

each agar plate.

Incubation: Plates are incubated at 35°C for 16-20 hours.

Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that

prevents the growth of more than one colony or a faint haze.

3. Gradient Diffusion Method (E-test)

Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland

standard is prepared and swabbed evenly across the surface of a Mueller-Hinton agar plate.

Application of Gradient Strip: A plastic strip with a predefined gradient of the antimicrobial

agent is placed on the agar surface.

Incubation: The plate is incubated at 35°C for 16-20 hours.

Interpretation of Results: An elliptical zone of inhibition forms around the strip. The MIC is

read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Clinical Trial Protocol for Complicated Urinary Tract
Infections
A typical clinical trial to evaluate a new antibiotic for complicated UTIs follows a structured

protocol:

1. Patient Screening and Enrollment:

Inclusion/Exclusion Criteria: A predefined set of criteria is used to select a homogenous

patient population. This includes age, diagnosis of complicated UTI confirmed by clinical

signs and urine culture, and absence of contraindications to the study medications.

Informed Consent: All potential participants must provide written informed consent after

being fully informed about the trial's purpose, procedures, potential risks, and benefits.
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Baseline Assessment: A comprehensive baseline assessment is conducted, including

medical history, physical examination, and laboratory tests.

2. Randomization and Blinding:

Randomization: Patients are randomly assigned to receive either the investigational drug

(e.g., rufloxacin) or the comparator drug (e.g., ciprofloxacin).

Blinding: In a double-blind study, neither the patient nor the investigator knows which

treatment is being administered to minimize bias.

3. Treatment and Follow-up:

Dosing Regimen: The study drugs are administered according to a predefined dosing

schedule and duration.

Follow-up Visits: Patients are monitored at specific intervals during and after treatment to

assess clinical and bacteriological responses.

4. Efficacy Assessment:

Clinical Efficacy (Cure/Failure): Clinical success is typically defined as the resolution of

baseline signs and symptoms of the UTI to the extent that no further antimicrobial therapy is

required. Failure is the persistence or worsening of symptoms requiring alternative

treatment.

Bacteriological Efficacy (Eradication/Persistence): This is assessed by follow-up urine

cultures. Eradication is defined as the elimination of the baseline pathogen from the urine.

5. Safety Assessment:

Adverse Event (AE) Monitoring: All adverse events, whether or not they are considered

related to the study drug, are recorded and graded for severity.

Serious Adverse Event (SAE) Reporting: SAEs, such as those that are life-threatening or

result in hospitalization, are reported to regulatory authorities and the study sponsor within a

strict timeframe.
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Visualizations
The following diagrams illustrate the mechanism of action of fluoroquinolones and a typical

workflow for a clinical trial.
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Caption: Mechanism of action of fluoroquinolones.
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Caption: General workflow of a randomized clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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